Ethyl-N-(2-methyl-3-nitrophenyl)formimidate Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
Brand Name: Vulcanchem
CAS No.: 115118-93-9
VCID: VC20748530
InChI: InChI=1S/C10H12N2O3/c1-3-15-7-11-9-5-4-6-10(8(9)2)12(13)14/h4-7H,3H2,1-2H3
SMILES: CCOC=NC1=C(C(=CC=C1)[N+](=O)[O-])C
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate

CAS No.: 115118-93-9

Cat. No.: VC20748530

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate - 115118-93-9

CAS No. 115118-93-9
Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
IUPAC Name ethyl N-(2-methyl-3-nitrophenyl)methanimidate
Standard InChI InChI=1S/C10H12N2O3/c1-3-15-7-11-9-5-4-6-10(8(9)2)12(13)14/h4-7H,3H2,1-2H3
Standard InChI Key NONIOTXCYPEXMP-UHFFFAOYSA-N
SMILES CCOC=NC1=C(C(=CC=C1)[N+](=O)[O-])C
Canonical SMILES CCOC=NC1=C(C(=CC=C1)[N+](=O)[O-])C

Chemical Properties and Structure

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate has a molecular formula of C10H12N2O3, corresponding to a molecular weight of 208.214 g/mol . The compound contains an imidate functional group (C=N-O-) connected to a 2-methyl-3-nitrophenyl ring system. This unique structural arrangement contributes to its chemical reactivity and potential biological applications.

Physical and Chemical Properties

The compound's physical and chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC10H12N2O3
Molecular Weight208.214 g/mol
Exact Mass208.085
PSA (Polar Surface Area)67.41
LogP3.1227
Physical StateNot specified in literature
SolubilityLikely soluble in organic solvents due to LogP value
Boiling PointNot available
Melting PointNot available

The compound's relatively high LogP value of 3.1227 indicates a considerable degree of lipophilicity , suggesting it may have good membrane permeability—a potentially valuable characteristic for drug development.

Nomenclature and Synonyms

Several synonyms and alternative names for this compound appear in chemical databases and literature:

Synonym
Ethyl N-(2-methyl-3-nitrophenyl)methanimidate
N-(2-Methyl-3-nitrophenyl)methanimic acid ethyl ester
Methanimidic acid, N-(2-methyl-3-nitrophenyl)-, ethyl ester
Ethyl 2-methyl-3-nitrophenylformimidate
(E)-Ethyl N-2-methyl-3-nitrophenylformimidate
Ethyl (E)-N-(2-methyl-3-nitrophenyl)formimidate

This variety of nomenclature reflects the compound's structural complexity and the different systems used to name organic compounds in chemical literature .

Synthesis Methods

The primary synthetic route to Ethyl-N-(2-methyl-3-nitrophenyl)formimidate involves the reaction between 2-methyl-3-nitroaniline and triethyl orthoformate in the presence of p-toluenesulfonic acid as a catalyst . This represents a classic imidate formation reaction.

Detailed Synthesis Procedure

According to the Organic Syntheses procedure, the synthesis involves:

  • Combining 2-methyl-3-nitroaniline with triethyl orthoformate

  • Adding a catalytic amount of p-toluenesulfonic acid

  • Heating the reaction mixture under specific conditions

  • Isolating and purifying the product through appropriate workup procedures

This synthetic approach is notable for its relatively straightforward execution and moderate to good yields, making it accessible for laboratory-scale preparation.

Chemical Reactions

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate undergoes several characteristic reactions due to its functional groups. The main types of reactions include:

Transformation to Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of 4-nitroindole and related heterocyclic structures . This conversion typically involves:

  • Base-catalyzed cyclization

  • Elimination reactions

  • Possible rearrangements depending on reaction conditions

The ability to transform into heterocyclic compounds makes this molecule particularly valuable in pharmaceutical research and development.

Reduction Reactions

The nitro group in the molecule can undergo reduction to form amino derivatives. This transformation can be achieved using various reducing agents and conditions, leading to different products with potentially diverse biological activities.

Other Notable Reactions

Additional reactions include:

  • Substitution reactions at the ethoxy position where nucleophiles can replace the ethoxy group

  • Oxidation reactions that can modify the substituents on the aromatic ring

  • Hydrolysis of the imidate functional group under acidic or basic conditions

Applications in Research

Synthetic Organic Chemistry

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate has significant importance in synthetic organic chemistry, primarily as a precursor for the synthesis of indole derivatives, particularly 4-nitroindole . Indoles represent an important class of heterocyclic compounds with extensive applications in pharmaceutical development, making this compound valuable for constructing more complex molecular architectures.

Medicinal Chemistry Applications

The compound has attracted interest in medicinal chemistry research due to the biological activities associated with its structural elements and derivatives.

Anticancer Research

Compounds containing nitrophenyl moieties similar to Ethyl-N-(2-methyl-3-nitrophenyl)formimidate have demonstrated anticancer properties. Recent research has shown that certain imidazole compounds, which can be derived from similar precursors, exhibit significant anticancer potential against multiple cancer cell lines, including:

  • MDA-MB-231 (breast cancer)

  • T47D (breast cancer)

  • MCF-7 (breast cancer)

  • A549 (lung cancer)

  • HT-29 (colorectal cancer)

Some derivatives demonstrated inhibition of cancer cell growth at very low micromolar concentrations, indicating potent anticancer activity . Though these studies don't directly test Ethyl-N-(2-methyl-3-nitrophenyl)formimidate itself, they suggest potential directions for developing this compound and its derivatives as anticancer agents.

SupplierLocationPackaging Information
A.J ChemicalsIndiaNot specified
Clearsynth Labs Ltd.IndiaNot specified
United States BiologicalUnited StatesNot specified
Toronto Research ChemicalsCanada1g ($120 USD), 10g ($960 USD)
Medical IsotopesUnited StatesNot specified

This information suggests that the compound is accessible to researchers globally, though pricing indicates it is primarily used in research quantities rather than industrial scale .

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